

Application Notes and Protocols for Cell Viability Assays with Enbezotinib

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Compound of Interest

Compound Name: *Enbezotinib*

Cat. No.: *B10827848*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of **Enbezotinib** (TPX-0046) on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo. **Enbezotinib** is a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family kinases, playing a crucial role in cancer cell proliferation and survival.^[1]

Introduction to Enbezotinib

Enbezotinib is a selective inhibitor targeting both wild-type and mutated forms of RET, including fusions and activation loop mutations.^[2] Additionally, it inhibits SRC family kinases, which are often implicated in tumor progression and resistance to targeted therapies.^[1] This dual-inhibition mechanism makes **Enbezotinib** a promising therapeutic agent for cancers driven by aberrant RET and SRC signaling.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **Enbezotinib** against various RET kinases and cell lines.

Table 1: Enzymatic and Cellular Inhibitory Activity of **Enbezotinib** (TPX-0046) against RET Kinase.

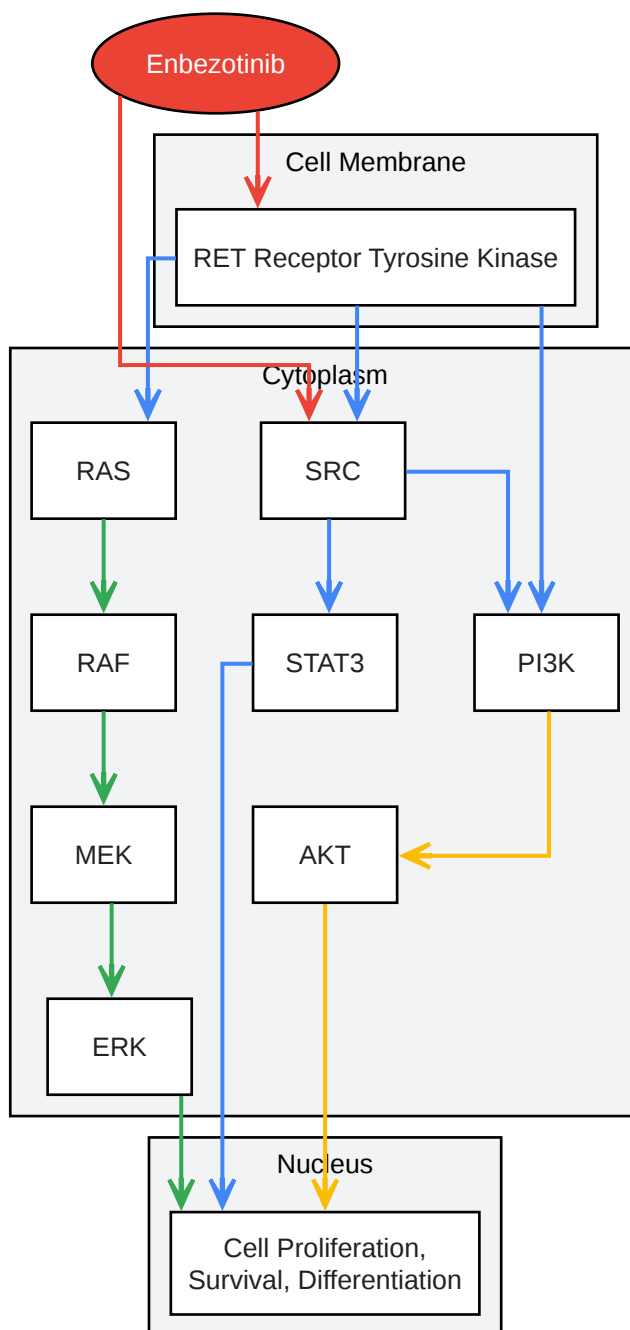
Target	Assay Type	IC50 (nM)
Wild-Type RET	Enzymatic	0.26[2]
Wild-Type RET	Cellular (p-RET in Ba/F3 cells)	21.9[2]
RET Mutants (15 variants)	Cellular (p-RET in Ba/F3 cells)	2.69 - 108[2]

Table 2: Anti-proliferative Activity of **Enbezotinib** (TPX-0046) in RET-Driven Cell Lines.

Cell Line	RET Alteration	IC50 (nM)
Ba/F3	KIF5B-RET Fusion	~1[1]
TT	RET C634W Mutation (MTC)	~1[1]
LC-2/ad	CCDC6-RET Fusion (NSCLC)	~1[1]
Ba/F3	RET G810R (Solvent Front Mutation)	17[1]

Signaling Pathways

Enbezotinib exerts its anti-cancer effects by inhibiting the downstream signaling cascades of RET and SRC.



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Enbezotinib inhibits RET and SRC signaling pathways.

Experimental Protocols

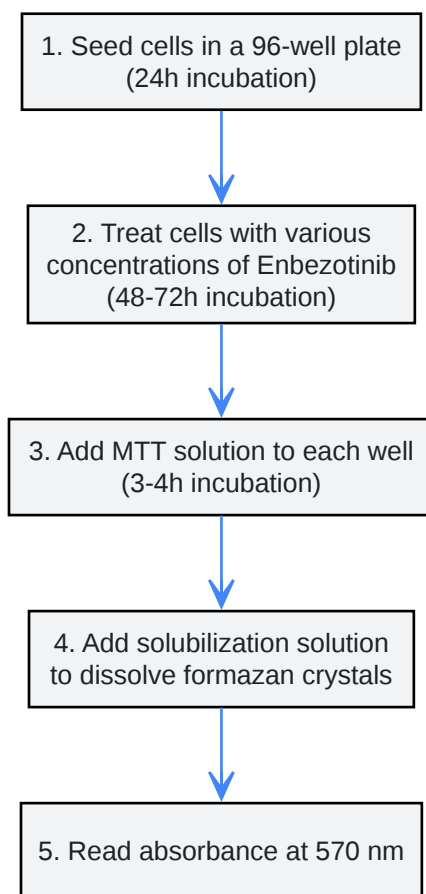
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

- **Enbezotinib** (TPX-0046)
- Cancer cell lines of interest
- 96-well flat-bottom plates
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multi-well spectrophotometer (plate reader)

Workflow Diagram:



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MTT assay experimental workflow.

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Drug Treatment:** Prepare serial dilutions of **Enbezotinib** in culture medium. Remove the medium from the wells and add 100 μ L of the **Enbezotinib** dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control: $\text{Cell Viability (\%)} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$ Plot the percentage of cell viability against the log of **Enbezotinib** concentration to determine the IC50 value.

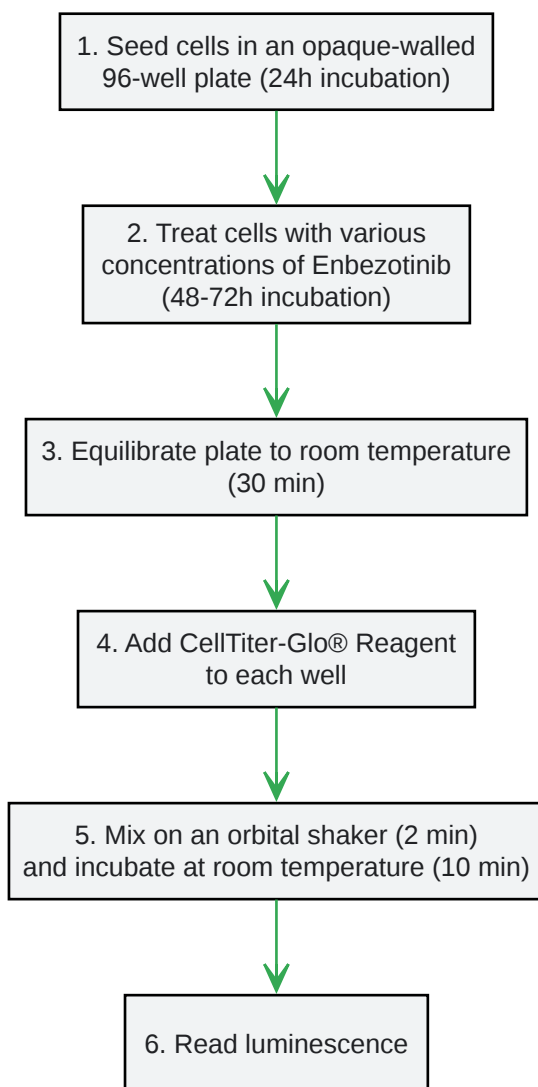
CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence generated by a luciferase reaction.

Materials:

- **Enbezotinib** (TPX-0046)
- Cancer cell lines of interest
- Opaque-walled 96-well plates
- Complete cell culture medium
- CellTiter-Glo® Reagent
- Luminometer (plate reader)

Workflow Diagram:



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CellTiter-Glo® assay experimental workflow.

Protocol:

- **Cell Seeding:** Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
- **Drug Treatment:** Add 100 µL of serially diluted **Enbezotinib** to the wells. Include appropriate controls. Incubate for 48-72 hours.
- **Reagent Preparation and Addition:** Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to

each well.

- **Lysis and Signal Stabilization:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Luminescence Measurement:** Measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** Subtract the background luminescence (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control: $\text{Cell Viability (\%)} = (\text{Luminescence of treated cells} / \text{Luminescence of control cells}) \times 100$. Determine the IC50 value by plotting the percentage of cell viability against the log of **Enbezotinib** concentration.

Conclusion

The MTT and CellTiter-Glo assays are robust and reliable methods for determining the cytotoxic and cytostatic effects of **Enbezotinib** on cancer cell lines. The provided protocols can be adapted for high-throughput screening to identify sensitive cell lines and to further investigate the mechanisms of action of this promising dual RET/SRC inhibitor.

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References

- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
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